molecular formula C19H24N2O4S B296458 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B296458
M. Wt: 376.5 g/mol
InChI Key: YJWPRNXGIPAJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as Pimavanserin, is a selective serotonin inverse agonist and antagonist that is used to treat psychosis associated with Parkinson's disease. This compound has been shown to be effective in reducing hallucinations and delusions without worsening motor symptoms.

Mechanism of Action

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine works by selectively blocking serotonin 5-HT2A receptors in the brain. By doing so, it reduces the activity of dopamine neurons and decreases the release of dopamine in the striatum. This results in a reduction in hallucinations and delusions without worsening motor symptoms.
Biochemical and Physiological Effects:
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been shown to have minimal effects on other serotonin receptors and has no significant affinity for dopamine receptors. It has a long half-life of approximately 57 hours and is metabolized by the liver. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been shown to be well-tolerated with few side effects.

Advantages and Limitations for Lab Experiments

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It has a high affinity for serotonin 5-HT2A receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has also been shown to have minimal effects on other serotonin receptors, reducing the potential for off-target effects. However, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine's long half-life may limit its use in certain experiments where rapid clearance of the compound is desired.

Future Directions

There are several future directions for research on 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the potential use of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in treating other psychiatric disorders such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more selective serotonin 5-HT2A receptor antagonists for use in research and clinical settings. Finally, the mechanism of action of 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine and its effects on other neurotransmitter systems warrant further investigation.

Synthesis Methods

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is synthesized by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 4-methoxyphenylpiperazine in the presence of a base. The resulting compound is then purified by column chromatography to yield 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine.

Scientific Research Applications

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its efficacy in treating psychosis associated with Parkinson's disease. It has been shown to be effective in reducing hallucinations and delusions without worsening motor symptoms. In addition, 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been investigated for its potential use in treating other psychiatric disorders such as schizophrenia and Alzheimer's disease.

properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C19H24N2O4S/c1-15-14-18(8-9-19(15)25-3)26(22,23)21-12-10-20(11-13-21)16-4-6-17(24-2)7-5-16/h4-9,14H,10-13H2,1-3H3

InChI Key

YJWPRNXGIPAJIZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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